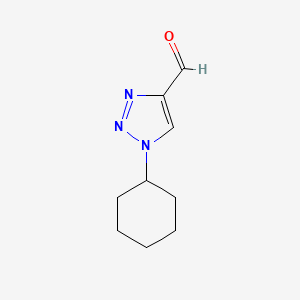

1-Cyclohexyl-1h-1,2,3-triazole-4-carbaldehyde

説明

特性

IUPAC Name |

1-cyclohexyltriazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h6-7,9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORXWBXACGLQRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(N=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485565-50-1 | |

| Record name | 1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial production methods may involve the optimization of these synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process .

化学反応の分析

1-Cyclohexyl-1h-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazoles .

科学的研究の応用

1-Cyclohexyl-1h-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

作用機序

The mechanism of action of 1-Cyclohexyl-1h-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The triazole ring can also participate in hydrogen bonding and hydrophobic interactions with various biomolecules, influencing their activity and stability .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-Cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde with key analogs:

Physicochemical Properties

Structure-Activity Relationships (SAR)

- Aromatic vs. Aliphatic Substituents : Phenyl and nitrophenyl groups enable π-π stacking with enzyme active sites, whereas cyclohexyl may favor hydrophobic interactions in lipid-rich environments.

- Tautomerism : 2H-triazoles (e.g., 2-Phenyl-2H derivative) exhibit distinct electronic profiles compared to 1H analogs, influencing binding affinity .

- Aldehyde Reactivity : The formyl group is critical for covalent inhibition (e.g., α-glycosidase) but limits stability in aqueous media due to hydration or oxidation .

生物活性

1-Cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde (CCTC) is a compound of significant interest due to its diverse biological activities. With the molecular formula and a molecular weight of 179.22 g/mol, this compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

CCTC can be synthesized through various methods, often involving cyclization reactions using hydrazones and primary amines. For instance, one common method involves the use of dimethyl sulfoxide (DMSO) as a solvent under controlled temperature conditions to achieve high yields. The compound's structure includes a triazole ring which is known for its reactivity and ability to form stable complexes with biological targets.

Antimicrobial Properties

Research indicates that CCTC exhibits notable antimicrobial activity . It has been tested against various bacterial strains and fungi, showing effective inhibition of growth. The mechanism of action is believed to involve interference with microbial cell wall synthesis or disruption of metabolic pathways crucial for survival .

Anticancer Potential

CCTC has also been evaluated for its anticancer properties . Studies reveal that it can induce apoptosis in cancer cell lines through mechanisms such as DNA damage and mitochondrial dysfunction. For example, in vitro tests demonstrated that CCTC reduced cell viability in leukemia cell lines, comparable to established chemotherapeutic agents .

The biological activity of CCTC can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : CCTC may act as an enzyme inhibitor by binding to active sites on target enzymes, thus preventing their normal function.

- DNA Interaction : The compound has shown potential in binding to DNA, leading to structural changes that promote apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of CCTC, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| 1-Cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde | High | Moderate | Effective against bacterial strains |

| 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde | Moderate | High | Enhanced cytotoxic effects on cancer cells |

| 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde | Low | High | Strong DNA intercalation properties |

Case Studies

Several case studies highlight the efficacy of CCTC:

- Antimicrobial Efficacy : A study demonstrated that CCTC exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

- Cancer Cell Line Studies : In experiments involving leukemia cell lines (e.g., MOLT-4), CCTC treatment resulted in significant reductions in cell proliferation rates and induced morphological changes typical of apoptosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, a general approach involves refluxing a triazole precursor (e.g., 1-cyclohexyl-1H-1,2,3-triazole) with a substituted aldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Reaction optimization studies suggest that extending reflux time beyond 6 hours may lead to side products (e.g., over-oxidation), while lower temperatures (<80°C) reduce cyclization efficiency. Yield improvements (up to 75%) are achieved by using anhydrous solvents and inert atmospheres to minimize hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing the aldehyde functional group in this compound?

- Methodological Answer :

- FT-IR : A strong absorption band near 1700–1720 cm⁻¹ confirms the C=O stretch of the aldehyde group. However, overlapping peaks from the triazole ring (C=N stretches at 1500–1600 cm⁻¹) require deconvolution software for unambiguous assignment .

- ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Solvent choice (e.g., DMSO-d₆ vs. CDCl₃) can shift this signal due to hydrogen bonding interactions .

- 13C NMR : The aldehyde carbon resonates at δ 190–200 ppm, distinct from carbonyls in esters or ketones .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Initial screens often focus on enzyme inhibition (e.g., glycosidases) due to the aldehyde group's potential to form Schiff bases with lysine residues in enzymes. A standard protocol involves:

Incubating the compound with α-glycosidase (e.g., from Saccharomyces cerevisiae) at varying concentrations (1–100 µM) in phosphate buffer (pH 6.8).

Measuring residual enzyme activity using a chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) at 405 nm .

Positive controls (e.g., acarbose) and negative controls (solvent-only) are critical to validate results. IC₅₀ values <50 µM warrant further mechanistic studies .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. computational data regarding the compound’s tautomeric forms?

- Methodological Answer :

- X-ray Crystallography : Resolves the dominant tautomer (1H-1,2,3-triazole vs. 2H-1,2,3-triazole) in the solid state. For example, confirms the 1H tautomer via bond lengths (C4–N3 = 1.31 Å, typical for single bonds in 1H-triazoles) .

- DFT Calculations : Compare relative stabilities of tautomers in solution. Solvent effects (e.g., polar protic vs. aprotic) significantly influence tautomer distribution. Use B3LYP/6-311+G(d,p) with implicit solvent models (e.g., SMD) to simulate NMR shifts and match experimental data .

Q. How can substituent effects on the cyclohexyl ring modulate bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents varying in steric bulk (e.g., cyclohexyl vs. tert-butyl) or electronic properties (e.g., electron-withdrawing groups at para positions). Test in enzyme inhibition assays.

- Molecular Docking : Use AutoDock Vina to model interactions between the cyclohexyl group and hydrophobic pockets in target enzymes (e.g., α-glycosidase). Hydrophobic substituents enhance binding affinity by 20–30% compared to unsubstituted analogs .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Methodological Answer :

- HPLC-MS Stability Assay : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation products (e.g., oxidation to carboxylic acid) via reverse-phase C18 columns and ESI-MS. Half-life (t₁/₂) >2 hours in plasma is desirable for in vivo studies .

- Accelerated Stability Testing : Store the compound at 40°C/75% relative humidity for 4 weeks. FT-IR and NMR track aldehyde group integrity. Degradation >5% indicates need for formulation optimization (e.g., lyophilization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。